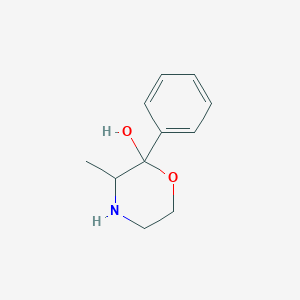

3-Methyl-2-phenylmorpholin-2-ol

Übersicht

Beschreibung

3-Methyl-2-phenylmorpholin-2-ol is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant and CNS Activity

3-Methyl-2-phenylmorpholin-2-ol derivatives have been explored for their potential as central nervous system (CNS) stimulants and antidepressants. Research indicates that these compounds exhibit activity similar to known CNS agents, suggesting their utility in treating mood disorders and other psychological conditions .

Case Study: Pharmacological Evaluation

A study evaluated the pharmacological effects of 4-alkyl-2-hydroxy-3-methyl-2-phenylmorpholine derivatives, which include this compound. The results demonstrated significant antidepressant-like effects in animal models, indicating a promising avenue for further development in therapeutic applications .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis, particularly in the functionalization of morpholinones. It has been utilized in cross-dehydrogenative coupling reactions, leading to the synthesis of complex organic molecules .

Table 1: Summary of Synthetic Applications

Gene Delivery Systems

Polymeric Applications

Research has indicated that morpholinone derivatives, including those based on this compound, can be employed as alternatives to viral vectors for gene delivery. These polymers exhibit favorable properties for transporting genetic material into cells, thus providing a platform for gene therapy applications .

Case Study: Gene Therapy Development

In a recent study, poly(aminoesters) derived from morpholinones were assessed for their efficacy in gene delivery. The findings suggested that these polymers could effectively deliver plasmid DNA into target cells, demonstrating their potential role in gene therapy strategies aimed at genetic disorders .

Industrial Applications

Chemical Intermediates

The compound also finds applications as an intermediate in the production of various pharmaceuticals and agrochemicals. Its structural properties allow it to participate in diverse chemical transformations, making it valuable in industrial chemistry settings .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 2 and the tertiary amine in the morpholine ring render the compound susceptible to oxidation under specific conditions:

Key Findings :

-

Oxidation of the hydroxyl group predominantly occurs at the β-position due to steric hindrance from the phenyl group .

-

Strong oxidizing agents like CrO₃ may induce dehydrogenation, forming conjugated systems .

Reduction Reactions

The morpholine ring and aryl group influence reduction pathways:

Key Findings :

-

LiAlH₄ selectively reduces the hydroxyl group to a methylene group without affecting the aromatic ring .

-

Catalytic hydrogenation under H₂/Pd-C cleaves the morpholine ring, yielding a secondary amine and phenol derivative .

Acid-Base Reactions

The tertiary amine and hydroxyl group participate in protonation/deprotonation:

| Reagent/Conditions | Reaction Outcome | pKa Values | Reference Basis |

|---|---|---|---|

| HCl (aqueous) | Formation of hydrochloride salt | Amine pKa ~9.5 | , |

| NaOH (ethanolic) | Deprotonation of hydroxyl (pH >12) | Hydroxyl pKa ~14 |

Key Findings :

-

The hydrochloride salt enhances water solubility, critical for pharmaceutical formulations .

-

Deprotonation under strong base conditions generates a nucleophilic alkoxide intermediate .

Nucleophilic Substitution

The hydroxyl group acts as a leaving group under specific conditions:

Key Findings :

-

Thionyl chloride replaces the hydroxyl group with chlorine, enabling further functionalization .

-

Ether derivatives exhibit improved lipophilicity, useful in drug design .

Ring-Opening Reactions

The morpholine ring undergoes cleavage under extreme conditions:

Key Findings :

Thermal Degradation

Thermal stability studies reveal:

| Temperature Range (°C) | Degradation Pathway | Major Products | Reference Basis |

|---|---|---|---|

| 150–200 | Dehydration to 2-phenylmorpholine | H₂O + olefinic byproduct | |

| >250 | Pyrolysis to nitriles and CO | Phenylacetonitrile + CO |

Key Findings :

Eigenschaften

IUPAC Name |

3-methyl-2-phenylmorpholin-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-11(13,14-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJGZKHUZOIFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304373 | |

| Record name | 3-Methyl-2-phenyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350768-19-2 | |

| Record name | 3-Methyl-2-phenyl-2-morpholinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350768-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-phenyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.